(2E)-1-(2-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
4-Methoxy-2’-chlorochalcone is a member of the chalcone family, which are α,β-unsaturated ketones. Chalcones are known for their diverse pharmacological activities and are bioprecursors of flavonoids. This compound is characterized by the presence of a methoxy group at the 4-position and a chlorine atom at the 2’-position on the chalcone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2’-chlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-methoxybenzaldehyde with 2’-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production of 4-Methoxy-2’-chlorochalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2’-chlorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Chalcone epoxides.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used
Scientific Research Applications
4-Methoxy-2’-chlorochalcone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 4-Methoxy-2’-chlorochalcone involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorochalcone
- 4-Methoxy-4’-methylchalcone
- 4-Chloro-4’-methylchalcone
- 2′,6′-Dihydroxy-4′-methoxychalcone
- 4’-Fluorochalcone
Uniqueness
4-Methoxy-2’-chlorochalcone is unique due to the presence of both a methoxy group and a chlorine atom, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential pharmacological activities compared to other chalcones .
Properties
CAS No. |
92873-89-7 |
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Molecular Formula |
C16H13ClO2 |
Molecular Weight |
272.72 g/mol |
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO2/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11H,1H3/b11-8+ |
InChI Key |
AHRUQYUNCSLMTG-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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